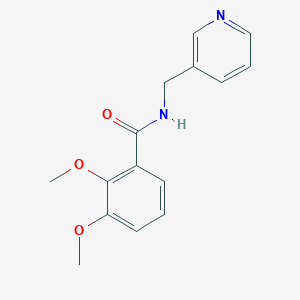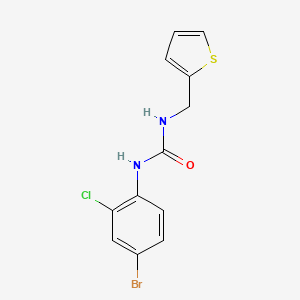
N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea, also known as BrCTU, is a chemical compound that has been extensively studied for its potential applications in scientific research. BrCTU is a member of the urea family of compounds and has been found to exhibit potent inhibitory effects on various enzymes. In
Mecanismo De Acción
N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea exerts its inhibitory effects on enzymes by binding to the ATP-binding site of the enzyme. This binding prevents the enzyme from functioning properly, leading to the inhibition of its activity. The exact mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea on different enzymes is still being studied.
Efectos Bioquímicos Y Fisiológicos
N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been found to exhibit potent inhibitory effects on various enzymes, leading to changes in biochemical and physiological processes. For example, inhibition of protein kinase CK2 by N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been found to result in decreased cell growth and proliferation. Inhibition of CDK9 by N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been found to result in the inhibition of gene expression. These effects make N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea a potential candidate for the development of new drugs for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea for lab experiments is its potency as an enzyme inhibitor. N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been found to exhibit potent inhibitory effects on various enzymes at low concentrations, making it a valuable tool for studying enzyme function. However, one of the limitations of N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea is its potential toxicity. N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea. One area of research is the development of new drugs based on N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea for the treatment of various diseases, including cancer and viral infections. Another area of research is the study of the mechanism of action of N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea on different enzymes, which may lead to the development of more potent and selective inhibitors. Finally, the development of new synthesis methods for N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea may lead to improved yields and purity of the final product.
Métodos De Síntesis
N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea can be synthesized through a multi-step process involving the reaction of 4-bromo-2-chloroaniline with thiophene-2-carbaldehyde, followed by reaction with urea and purification. The synthesis of N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been extensively studied for its potential applications in scientific research. One of the major areas of research is in the field of enzyme inhibition. N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has been found to inhibit the activity of various enzymes, including protein kinase CK2, which is involved in the regulation of cell growth and proliferation. N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea has also been found to inhibit the activity of the enzyme CDK9, which is involved in the regulation of gene expression. These inhibitory effects make N-(4-bromo-2-chlorophenyl)-N'-(2-thienylmethyl)urea a potential candidate for the development of new drugs for the treatment of various diseases.
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2OS/c13-8-3-4-11(10(14)6-8)16-12(17)15-7-9-2-1-5-18-9/h1-6H,7H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTONAUFTZRUAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)NC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromo-2-chlorophenyl)-3-(thiophen-2-ylmethyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5741387.png)
![1-[(4-chlorophenyl)sulfonyl]-N-cyclopropyl-4-piperidinecarboxamide](/img/structure/B5741394.png)
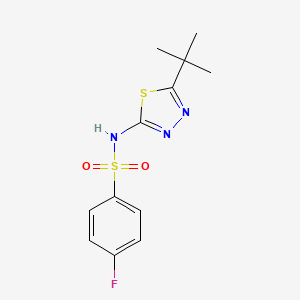
![3-[(4-chlorophenyl)thio]-N-(2-ethylphenyl)propanamide](/img/structure/B5741413.png)

![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5741418.png)
![2,6-dimethylbenzo-1,4-quinone 1-[O-(4-nitrobenzoyl)oxime]](/img/structure/B5741424.png)
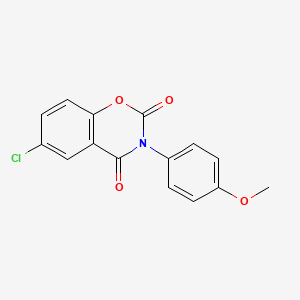
![2-butyl-3-{[4-(dimethylamino)benzylidene]amino}-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5741448.png)
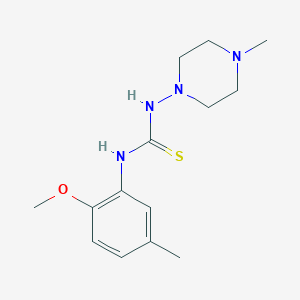
![2-({[(2-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5741458.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-4-(3-methylbutanoyl)piperazine](/img/structure/B5741465.png)
